![molecular formula C16H16N2O3 B2502670 N1-(3-methoxybenzyl)-N2-phenyloxalamide CAS No. 898374-42-0](/img/structure/B2502670.png)
N1-(3-methoxybenzyl)-N2-phenyloxalamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving N1-(3-methoxybenzyl)-N2-phenyloxalamide are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. Unfortunately, specific physical and chemical properties for N1-(3-methoxybenzyl)-N2-phenyloxalamide are not available .Scientific Research Applications
- Specifically, green-synthesized nanomaterials have applications in medicine, including drug delivery, imaging (such as MRI), and disease treatment .
Green Synthesis of Nanoparticles
Biomedical Polymers
Mechanism of Action
Target of Action
The primary target of N1-(3-methoxybenzyl)-N2-phenyloxalamide is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a tyrosine-protein kinase that acts as a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .
Mode of Action
N1-(3-methoxybenzyl)-N2-phenyloxalamide interacts with its target, FGFR1, by inhibiting the fatty acid amide hydrolase (FAAH) in a time-dependent manner . This inhibition is likely irreversible or slowly reversible . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are natural neuromodulators in the body that bind to cannabinoid receptors, affecting pain, inflammation, and mood .
Biochemical Pathways
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .
Pharmacokinetics
The pharmacokinetics of N1-(3-methoxybenzyl)-N2-phenyloxalamide is yet to be fully understood. A related compound, n-3-methoxybenzyl-palmitamide, has been studied and found to have a slow absorption and elimination rate in rats . It is possible that N1-(3-methoxybenzyl)-N2-phenyloxalamide may have similar pharmacokinetic properties.
Result of Action
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide leads to an increase in the levels of endocannabinoids. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Safety and Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGRMZGUNMQZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-phenyloxalamide |
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